1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H20FN3O3S2 and its molecular weight is 433.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide is a synthetic compound with potential pharmacological applications. Its unique molecular structure, which includes a piperidine ring and a sulfonyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, target interactions, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C20H20FN3O3S2, with a molecular weight of approximately 433.5 g/mol. The compound features several functional groups that contribute to its biological activity, including:
Functional Group | Description |
---|---|
Sulfonyl group | Enhances binding affinity to target proteins |
Piperidine ring | Associated with various pharmacological effects |
Fluorophenyl moiety | Increases lipophilicity and improves bioavailability |
Benzo[d]thiazol moiety | May participate in enzyme inhibition and other pathways |
The primary mechanism of action for this compound involves the inhibition of specific enzymes, particularly Aldehyde Dehydrogenase (ALDH3A1). This enzyme plays a crucial role in aldehyde metabolism, and its inhibition can lead to the accumulation of toxic aldehydes in cells, which may have therapeutic implications in various diseases.
Target Enzyme: ALDH3A1
- Function : Involved in detoxifying aldehydes produced during metabolism.
- Inhibition Effects : Increased levels of reactive aldehydes can induce apoptosis in cancer cells, suggesting a potential use in oncology.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives demonstrate notable activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for effective derivatives ranged from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Potential
The inhibition of ALDH3A1 may also position this compound as a candidate for cancer therapy. By disrupting aldehyde metabolism, it could induce cytotoxic effects selectively in tumor cells while sparing normal cells. Preliminary studies have suggested that compounds with similar structures have shown promise in inhibiting tumor growth in vitro .
Cardiovascular Effects
In vivo studies on related compounds have demonstrated that certain piperidine derivatives can lower blood pressure without causing reflex tachycardia, a common side effect associated with traditional calcium channel blockers . This suggests potential cardiovascular benefits from compounds like this compound.
Case Studies
- Study on Antimicrobial Efficacy :
- Cancer Cell Line Studies :
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S2/c1-13-22-18-12-16(4-7-19(18)28-13)23-20(25)14-8-10-24(11-9-14)29(26,27)17-5-2-15(21)3-6-17/h2-7,12,14H,8-11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAASOWAVATUQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.